2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)8-11-7-6-10-4-5-13(7)12-8/h10H,4-6H2,1-3H3 |
InChI Key |
KUASBBVZKOQOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2CCNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide (DMF) at 80°C can yield the desired compound through an intramolecular thermal Huisgen azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs based on substituent type, molecular weight, and functional attributes:
Key Observations :
- Lipophilicity : The tert-butyl group increases lipophilicity compared to methyl or unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility.
- Electronic Effects : Trifluoromethyl groups (electron-withdrawing) improve metabolic stability but may reduce bioavailability compared to electron-donating tert-butyl groups .
- Positional Effects : Substituents at position 2 (triazole ring) vs. position 3 (pyrazine ring) significantly alter biological activity and synthetic pathways .
Yield Comparison :
Selectivity :
- Methyl and trifluoromethyl groups exhibit lower receptor subtype selectivity compared to tert-butyl, which minimizes off-target interactions .
Biological Activity
Introduction
The compound 2-(tert-butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a member of the triazolo-pyrazine family known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's structure features a triazole ring fused to a pyrazine moiety, contributing to its unique pharmacological properties.
Chemical Structure
- Molecular Formula : C10H14N4
- Molecular Weight : 194.25 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance:
- Cell Line Studies : In vitro tests showed that related compounds exhibit significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active derivatives demonstrated IC50 values in the low micromolar range (e.g., IC50 = 9.47 µM for MGC-803) .
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Compounds induce G2/M phase arrest and apoptosis in cancer cells.
- Targeting Signaling Pathways : Inhibition of key signaling pathways such as ERK and AKT has been observed .
Antiviral Activity
Triazolo-pyrazines have also been evaluated for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting specific viral proteins or pathways.
| Compound | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza A Polymerase | 3.3 | |
| Compound B | PA-PB1 Interaction | 31 |
Antimicrobial Activity
Preliminary studies suggest that triazolo-pyrazines may possess antimicrobial properties against various bacterial strains. Further investigations are needed to elucidate the specific mechanisms involved.
Case Study 1: Anticancer Evaluation
A study focused on a series of triazolo-pyrazine derivatives demonstrated significant growth inhibition in MGC-803 cells. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
Case Study 2: Antiviral Screening
In another investigation, a library of triazolo-pyrazines was screened for antiviral activity against influenza viruses. Compounds were assessed for their ability to inhibit viral replication in MDCK cells with promising results indicating potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for 2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine?
The compound can be synthesized via cyclization of pyrazine intermediates. A common approach involves:
- Step 1 : Amination of pyrazine derivatives (e.g., methyl 3-amino-2-pyrazinecarboxylate) to form a triazole ring .
- Step 2 : Introduction of the tert-butyl group via nucleophilic substitution or condensation with tert-butyl-containing aldehydes/ketones .
- Step 3 : Purification using silica gel chromatography or recrystallization (e.g., DCM/hexane) to isolate the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for H) and the tetrahydro-pyrazine backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (CHN) with an exact mass match .
- X-ray Crystallography : Optional for confirming stereochemistry and ring conformation .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water. Stability tests under varying pH (2–9) and temperature (4–25°C) are recommended .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis of the triazole ring .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the tert-butyl substituent?
- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at the triazole N1 position .
- Solvent Optimization : Higher yields are observed in DMF or THF compared to ethanol due to improved solubility of intermediates .
- Temperature Control : Reactions at 60–80°C reduce by-product formation (e.g., over-alkylation) .
Q. What analytical strategies resolve contradictions in reported biological activity data for triazolopyrazines?
- Dose-Response Studies : Perform IC/EC assays across multiple cell lines to account for off-target effects .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H) to validate target engagement specificity, as seen in adenosine A2a receptor studies .
Q. How can computational methods aid in designing derivatives with enhanced binding affinity?
- Molecular Docking : Simulate interactions with target proteins (e.g., P2X7 receptors) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
- DFT Calculations : Predict regioselectivity for alkylation or halogenation reactions at the triazole ring .
Q. What are the common by-products in triazolopyrazine synthesis, and how are they characterized?
- Over-Cyclization Products : Detectable via HRMS as m/z +14 (CH insertion) or via H NMR (additional ring protons) .
- Deprotection Artifacts : Tert-butyl cleavage under acidic conditions generates tertiary alcohols, identifiable by GC-MS .
- Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to quench reactive intermediates .
Methodological Best Practices
Q. What purification techniques are most effective for this compound?
- Flash Chromatography : Use silica gel with gradient elution (5–10% MeOH in DCM) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
Q. How to troubleshoot low yields in large-scale syntheses?
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
